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molecular formula C12H10N2O4 B232957 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 151860-15-0

3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B232957
M. Wt: 246.22 g/mol
InChI Key: WQIUUYJXPBMPQC-ULKQDVFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932246B2

Procedure details

To a solution of N-benzylmaleimide (5.0 g, 26.7 mmol) in MeCN (334 ml) was added bromonitromethane (1.87 ml, 26.7 mmol). K2CO3 (3.69 g, 26.7 mmol) was added and the reaction mixture vigorously stirred at r.t. After 4 h an additional portion of bromonitromethane (0.2 ml) was added. Further addition of bromonitromethane (0.2 ml) was added at further 4 h intervals (×4). After 48 h, TLC (50% DCM/heptane) indicated reaction completion. The reaction mixture was evaporated to dryness. The brown residue was purified by column chromatography (100% DCM), giving the title compound as a white solid (3.0 g, 42%). 1H NMR (300 MHz, CDCl3) δ: 3.35 (2H, s), 4.50 (1H, s), 4.55 (2H, s), 7.2-7.4 (5H, m).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step One
Name
Quantity
334 mL
Type
solvent
Reaction Step One
Name
Quantity
3.69 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Name
DCM heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
title compound
Yield
42%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12](=[O:13])[CH:11]=[CH:10][C:9]1=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH2:16][N+:17]([O-:19])=[O:18].C([O-])([O-])=O.[K+].[K+].C(Cl)Cl.CCCCCCC>CC#N>[CH2:1]([N:8]1[C:12](=[O:13])[CH:11]2[CH:10]([CH:16]2[N+:17]([O-:19])=[O:18])[C:9]1=[O:14])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C=CC1=O)=O
Name
Quantity
1.87 mL
Type
reactant
Smiles
BrC[N+](=O)[O-]
Name
Quantity
334 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
3.69 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
BrC[N+](=O)[O-]
Step Four
Name
Quantity
0.2 mL
Type
reactant
Smiles
BrC[N+](=O)[O-]
Step Five
Name
DCM heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl.CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture vigorously stirred at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at further 4 h intervals (×4)
Duration
4 h
CUSTOM
Type
CUSTOM
Details
reaction completion
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The brown residue was purified by column chromatography (100% DCM)

Outcomes

Product
Details
Reaction Time
48 h
Name
title compound
Type
product
Smiles
C(C1=CC=CC=C1)N1C(C2C(C2C1=O)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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